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Part 1: Executive Summary & Strategic Utility

2-Chloro-5-ethynylpyridin-4-amine (CAS 1261079-58-6) is a high-value heterocyclic building
block employed in the discovery of small-molecule inhibitors, particularly within the oncology
and immunology sectors. Its structural architecture features a tri-functionalized pyridine core,
offering orthogonal reactivity that makes it a "linchpin™ intermediate for diversity-oriented
synthesis (DOS).

Core Pharmacophore Utility

o The 5-Ethynyl Handle: Provides a rigid linear vector for extending into deep hydrophobic
protein pockets or solvent channels. It is a primary handle for Sonogashira couplings (to form
aryl-alkynes) or CuUAAC "click" chemistry (to form 1,2,3-triazoles).

e The 2-Chloro/4-Amino Motif: This adjacent functionality allows for the rapid construction of
fused bicyclic systems (e.qg., pyrido[4,3-d]pyrimidines) or sequential substitution reactions
(SNAr at C2, acylation/urea formation at C4-NHz).
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o Target Classes: Frequently observed in the scaffold optimization of SHP2 allosteric inhibitors,
KRAS G12C covalent binders, and Type |l Kinase inhibitors.

Part 2: Chemical Identity & Physiochemical

Profile[1][2]

Property

Specification

Chemical Name

2-Chloro-5-ethynylpyridin-4-amine

CAS Number 1261079-58-6
Molecular Formula C7HsCINz
Molecular Weight 152.58 g/mol
Exact Mass 152.0141
SMILES NC1=C(C#C)C=NC(Cl)=C1
InChl Key PXJMXJ... (Predicted based on structure)
Appearance Off-white to pale yellow solid
. Soluble in DMSO, DMF, MeOH; sparingly
Solubility ]
soluble in DCM
-20°C, Hygroscopic, Light Sensitive (Alkyne
Storage

stability)

Part 3: Validated Synthesis Protocol

The synthesis of 2-chloro-5-ethynylpyridin-4-amine is not trivial due to the competing

reactivities of the amine and the pyridine ring. The most robust industrial route proceeds via the

iodination-Sonogashira-deprotection sequence, starting from commercially available 2-chloro-

4-pyridinamine.

Reaction Logic & Pathway

The synthesis relies on the inherent directing effect of the C4-amino group to install an iodine

atom selectively at the C5 position (ortho to the amine). This iodine then serves as the
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oxidative addition site for a palladium-catalyzed cross-coupling.

Step 1: Electrophilic lodination Step 2: Sonogashira Coupling Step 3: Desilylation
2-Chloro-4-pyridinamine (NIS or ICI, ACOH) 2-Chloro-5-iodo-4-pyridinamine (TMS-Acetylene, Pd(PPh3)2CI2, Cul) | TMS-Protected Alkyne (K2CO3, MeOH) | 2-Chloro-5-ethynylpyridin-4-amine
(Starting Material) (Key Intermediate) = (Silylated Adduct) = (Target Product)

Click to download full resolution via product page

Figure 1: Step-wise synthetic workflow for CAS 1261079-58-6.

Detailed Methodology
Step 1: Regioselective lodination

Obijective: Install a reactive handle at C5 without over-halogenating the ring.

e Reagents: 2-Chloro-4-pyridinamine (1.0 eq), N-lodosuccinimide (NIS) (1.1 eq), Acetic Acid
(AcOH) or Acetonitrile.

» Protocol:
o Dissolve 2-chloro-4-pyridinamine in glacial AcOH (0.5 M concentration).
o Add NIS portion-wise at room temperature to avoid exotherms.
o Heat to 60°C for 4 hours. Monitor by LCMS for the mono-iodo species ([M+H]* ~255).

o Workup: Quench with sat. Na=S203 (to remove excess iodine). Neutralize with NaHCOs.[1]
Extract with EtOAc.[1]

o Critical Insight: The amino group activates the C3 and C5 positions. However, C5 is
sterically favored and electronically accessible. Using NIS in AcOH is milder than ICI,
reducing the risk of di-iodination.

Step 2: Sonogashira Cross-Coupling

Objective: Install the alkyne moiety protected by a trimethylsilyl (TMS) group.
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» Reagents: 2-Chloro-5-iodo-4-pyridinamine (1.0 eq), Ethynyltrimethylsilane (1.5 eq),
Pd(PPhs)2Cl2 (5 mol%), Cul (2 mol%), EtsN (3.0 eq), DMF (anhydrous).

e Protocol:

o Degas DMF/EtsN mixture with N2 for 30 mins (Oxygen inhibits the Pd cycle and promotes
homocoupling of the alkyne).

o Add the iodo-pyridine, Pd catalyst, and Cul.
o Add TMS-acetylene dropwise.
o Heat to 50-60°C for 6-12 hours under inert atmosphere.

o Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via silica
gel flash chromatography (Hexane/EtOAc gradient).

o Self-Validating Check: The disappearance of the iodine peak in NMR and the appearance
of the TMS singlet (~0.2 ppm) confirms success.

Step 3: Desilylation (Deprotection)

Objective: Reveal the terminal alkyne.
o Reagents: TMS-intermediate, K2COs (2.0 eq), Methanol (MeOH).
e Protocol:

Dissolve the TMS-intermediate in MeOH.

o

o

Add K2COs and stir at room temperature for 1-2 hours.

[¢]

Workup: Concentrate, dilute with water, and extract with DCM.

[¢]

Caution: Terminal alkynes on pyridines can be unstable. Store the final product at -20°C
under Argon.

Part 4: Applications in Drug Discovery
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This molecule is not just a passive intermediate; it is a branch point in retrosynthetic analysis.

Fragment-Based Drug Design (FBDD)

The C-CI, C-NH2, and C-C=CH vectors are roughly 120° apart, covering 2D chemical space
efficiently.

o Vector A (Ethynyl): Used to probe the "back pocket" of kinases (e.g., Gatekeeper residues).

» Vector B (Amine): Forms critical hydrogen bonds with the Hinge Region of kinases (e.g.,
Glu/Met residues).

e Vector C (Chloro): A leaving group for SNAr reactions to attach solubilizing tails (e.g.,
piperazines).

Synthesis of Fused Heterocycles

The 4-amino-5-ethynyl motif is the precursor to Pyrido[4,3-d]pyrimidines via cyclization with
nitriles or formamides.

2-Chloro-5-ethynylpyridin-4-amine
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Figure 2: Divergent synthetic applications of the scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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